Emideltide

Übersicht

Beschreibung

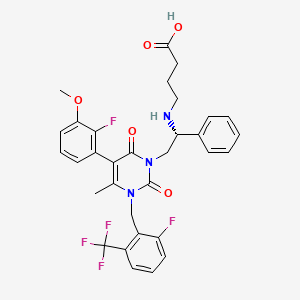

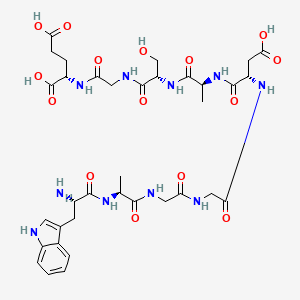

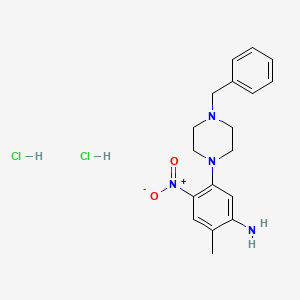

Emideltide, also known as delta sleep-inducing peptide (DSIP), is a nonapeptide originally isolated from rabbit cerebral venous blood . It is a synthetic peptide with the molecular formula C35H48N10O15 . It has been demonstrated to promote sleep in various species including rabbits, mice, rats, cats, and human beings .

Molecular Structure Analysis

Emideltide has a molecular formula of C35H48N10O15 . Its average mass is 848.814 Da and its monoisotopic mass is 848.330078 Da . The molecule has 6 defined stereocenters .

Physical And Chemical Properties Analysis

Emideltide has a density of 1.5±0.1 g/cm3, a boiling point of 1522.7±65.0 °C at 760 mmHg, and a flash point of 874.7±34.3 °C . It has 25 hydrogen bond acceptors, 15 hydrogen bond donors, and 25 freely rotating bonds . Its polar surface area is 407 Å2 .

Wissenschaftliche Forschungsanwendungen

Sleep Induction

Emideltide, as its name suggests, is known for its sleep-inducing properties . It promotes a particular type of sleep characterized by an increase in the delta rhythm of the EEG . It has been demonstrated to promote sleep in various species including rabbits, mice, rats, cats, and humans .

Circadian Rhythm Regulation

Emideltide plays a role in the regulation of circadian rhythms . Brain and plasma DSIP concentrations exhibit a marked diurnal variation . Concentrations are low in the mornings and higher in the afternoons .

Temperature Regulation

An elevation of endogenous DSIP concentration has been shown to be associated with suppression of both slow-wave sleep and rapid-eye-movement sleep, and interestingly also with body temperature .

Potential Treatment for Insomnia

Due to its ability to induce delta-wave sleep, Emideltide has been considered as a potential treatment for insomnia . A number of studies have examined this use with varied success .

Neurotransmitter Levels Regulation

Emideltide has been observed to affect electrophysiological activity, neurotransmitter levels in the brain, circadian and locomotor patterns, hormonal levels, and psychological performance .

Stroke Recovery

Research has shown that Emideltide can aid in the recovery of motor functions in rats after a focal stroke . Intranasal administration of DSIP over the course of 8 days led to accelerated recovery of motor functions .

Protein Structure Analysis

Emideltide has been used in research to probe the three-dimensional structure of proteins . After cross-linking, the peptides could be electrochemically reduced, then characterized by high-performance liquid chromatography mass spectrometry .

Sedative Properties

Emideltide is a synthetic nonapeptide sedative . In vivo, it increases EEG delta activity and induces orthodox slow-wave sleep in free-moving rabbits. It also increases non-rapid eye movement (NREM) and total sleep in free-moving rats .

Safety and Hazards

Zukünftige Richtungen

While specific future directions for Emideltide are not detailed in the search results, the field of peptide therapeutics is rapidly advancing . Given Emideltide’s role in promoting sleep, future research could potentially explore its use in treating sleep disorders or related conditions.

Relevant Papers

There are several papers associated with Emideltide . One paper discusses the use of a cross-linker for probing protein 3D structures based on electrochemical mass spectrometry . Another paper discusses the effect of delta sleep-inducing peptide on the functional state of hepatocytes in rats during restraint stress .

Wirkmechanismus

Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a synthetic nonapeptide . It has been studied for its various effects, particularly its ability to induce sleep .

Target of Action

It’s known that the compound has a significant impact on sleep patterns .

Mode of Action

It’s known to interact with certain receptors in the brain, leading to changes in electroencephalogram patterns . This interaction is believed to be responsible for its sleep-inducing effects .

Biochemical Pathways

It’s known to influence electrophysiological activity, neurotransmitter levels in the brain, and circadian and locomotor patterns .

Result of Action

Emideltide has been shown to promote sleep in various species, including rabbits, mice, rats, cats, and humans . It increases non-rapid eye movement (NREM) and total sleep in free-moving rats .

Action Environment

It’s worth noting that the compound’s effects may vary depending on the individual’s physiological state and external factors .

Eigenschaften

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H48N10O15/c1-16(41-32(56)20(36)9-18-11-37-21-6-4-3-5-19(18)21)30(54)39-12-25(47)38-13-26(48)44-23(10-29(52)53)34(58)42-17(2)31(55)45-24(15-46)33(57)40-14-27(49)43-22(35(59)60)7-8-28(50)51/h3-6,11,16-17,20,22-24,37,46H,7-10,12-15,36H2,1-2H3,(H,38,47)(H,39,54)(H,40,57)(H,41,56)(H,42,58)(H,43,49)(H,44,48)(H,45,55)(H,50,51)(H,52,53)(H,59,60)/t16-,17-,20-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZROXNBKJAOKB-GFVHOAGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H48N10O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20978151 | |

| Record name | N-[23-Amino-11-(carboxymethyl)-1,4,7,10,13,16,19,22-octahydroxy-5-(hydroxymethyl)-24-(1H-indol-3-yl)-8,20-dimethyl-3,6,9,12,15,18,21-heptaazatetracosa-3,6,9,12,15,18,21-heptaen-1-ylidene]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

848.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Emideltide | |

CAS RN |

62568-57-4, 69431-45-4 | |

| Record name | Emideltide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062568574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delta Sleep-Inducing Peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069431454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[23-Amino-11-(carboxymethyl)-1,4,7,10,13,16,19,22-octahydroxy-5-(hydroxymethyl)-24-(1H-indol-3-yl)-8,20-dimethyl-3,6,9,12,15,18,21-heptaazatetracosa-3,6,9,12,15,18,21-heptaen-1-ylidene]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1671142.png)